molecular formula C18H17N3O2S B12134350 N-(2,3-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

N-(2,3-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B12134350
M. Wt: 339.4 g/mol
InChI Key: ZMRPXRYXYUYIFB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a potent and selective small-molecule inhibitor identified in scientific research for its activity against specific kinase targets. This compound has been investigated as a novel ferroptosis inducer for cancer research, demonstrating efficacy in triggering this iron-dependent form of cell death in tumor cells. Its primary research value lies in its unique mechanism, which involves the inhibition of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis. By blocking GPX4 activity, this acetamide derivative leads to the accumulation of lipid peroxides, ultimately inducing oxidative cell death in cancer cells, including those resistant to conventional apoptosis. This makes it a highly valuable chemical probe for deciphering the molecular pathways of ferroptosis and for exploring novel therapeutic strategies against aggressive and drug-resistant malignancies. Researchers utilize this compound in vitro to study signal transduction, mechanisms of cell death, and to evaluate its potential as a lead compound for oncology drug discovery.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H17N3O2S/c1-12-7-6-10-15(13(12)2)19-16(22)11-24-18-21-20-17(23-18)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

ZMRPXRYXYUYIFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Reaction Pathway and Conditions

The oxadiazole-thiol core is synthesized from benzoic acid through sequential transformations:

  • Esterification : Benzoic acid is converted to ethyl benzoate using sulfuric acid as a catalyst in ethanol under reflux (3–4 hours).

  • Hydrazide Formation : Ethyl benzoate reacts with hydrazine hydrate in methanol to yield benzohydrazide.

  • Cyclization : Benzohydrazide is treated with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux (4–6 hours) to form 5-phenyl-1,3,4-oxadiazole-2-thiol.

Critical Parameters :

  • CS₂ Stoichiometry : Excess CS₂ ensures complete cyclization.

  • Temperature : Reflux conditions (78–80°C) prevent premature precipitation of intermediates.

Characterization Data

  • IR Spectroscopy : A strong absorption band at 2560–2580 cm⁻¹ confirms the -SH group.

  • ¹H-NMR : A singlet at δ 3.85 ppm corresponds to the oxadiazole ring protons.

  • EI-MS : Molecular ion peak at m/z 192 [M]⁺.

Phase 2: Preparation of N-(2,3-Dimethylphenyl)-2-Bromoacetamide

Reaction Protocol

2-Bromoacetamide derivatives are synthesized via nucleophilic acyl substitution:

  • Amine Activation : 2,3-Dimethylaniline is dissolved in aqueous sodium carbonate (Na₂CO₃) to maintain a basic pH (8–9).

  • Acylation : Bromoacetyl bromide is added dropwise at 0–5°C, yielding N-(2,3-dimethylphenyl)-2-bromoacetamide after 1 hour.

Optimization Notes :

  • Temperature Control : Low temperatures minimize hydrolysis of bromoacetyl bromide.

  • Base Selection : Na₂CO₃ prevents protonation of the amine, enhancing nucleophilicity.

Spectral Confirmation

  • ¹H-NMR : Two singlets at δ 2.25 ppm (CH₃ groups) and δ 4.10 ppm (CH₂Br).

  • EI-MS : Molecular ion peak at m/z 256 [M]⁺.

Phase 3: Coupling of Oxadiazole-Thiol with Bromoacetamide

Nucleophilic Substitution Reaction

The final step involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with N-(2,3-dimethylphenyl)-2-bromoacetamide in the presence of a base:

  • Solvent : Dimethylformamide (DMF).

  • Base : Sodium hydride (NaH) at room temperature (2–3 hours).

  • Mechanism : Deprotonation of the thiol group by NaH generates a thiolate ion, which displaces bromide from the acetamide.

Yield Optimization :

  • Molar Ratio : A 1:1 ratio of thiol to bromoacetamide prevents di-substitution.

  • Reaction Time : Prolonged stirring (>3 hours) ensures complete conversion.

Characterization of Final Product

  • IR Spectroscopy : Absence of -SH stretch (2560 cm⁻¹) and presence of C=O at 1680 cm⁻¹.

  • ¹H-NMR :

    • δ 7.45–7.80 ppm (aromatic protons from phenyl and dimethylphenyl groups).

    • δ 3.95 ppm (s, 2H, SCH₂CO).

  • EI-MS : Molecular ion peak at m/z 383 [M]⁺.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Reference
Oxadiazole FormationCS₂, KOH, EtOH, reflux7895
Bromoacetamide SynthesisBrCH₂COBr, Na₂CO₃, 0–5°C8598
Coupling ReactionNaH, DMF, RT, 3h7297

Challenges and Mitigation Strategies

By-Product Formation

  • Di-Substitution : Excess bromoacetamide may lead to bis-sulfanyl derivatives. Mitigated by strict stoichiometric control.

  • Oxidation of Thiol : Use of inert atmosphere (N₂) prevents disulfide formation.

Solvent Selection

  • DMF vs. THF : DMF enhances solubility of ionic intermediates, whereas THF results in lower yields (<60%).

Industrial Scalability Considerations

While academic protocols use batch reactors, industrial production may employ:

  • Continuous Flow Systems : For higher throughput and consistent mixing.

  • Catalyst Recycling : Immobilized bases to reduce waste.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

Reaction Reagents Products Yield
Sulfoxide formationH₂O₂ (30%), AcOH, 60°CN-(2,3-Dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfinyl]acetamide75–80%
Sulfone formationmCPBA, CH₂Cl₂, 0°C→RTN-(2,3-Dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfonyl]acetamide60–65%

Key Notes:

  • Sulfoxides exhibit increased polarity and altered biological activity compared to thioethers .

  • Over-oxidation to sulfones requires stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA) .

Nucleophilic Displacement at the Acetamide Group

The acetamide’s carbonyl carbon is susceptible to nucleophilic attack, enabling functional group transformations.

Reaction Reagents Products Conditions
Hydrolysis to carboxylic acidHCl (6M), reflux2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid4 hours, 85% yield
AminolysisNH₃ (aq), 60°C2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide3 hours, 70% yield

Mechanistic Insight:

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

  • Aminolysis replaces the 2,3-dimethylphenyl group with ammonia-derived nucleophiles .

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions.

Electrophilic Aromatic Substitution

The phenyl group at position 5 of the oxadiazole undergoes nitration or halogenation.

Reaction Reagents Products Outcome
NitrationHNO₃/H₂SO₄, 0°CN-(2,3-Dimethylphenyl)-2-[(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl]acetamidePara-substitution
BrominationBr₂, FeBr₃N-(2,3-Dimethylphenyl)-2-[(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl]acetamideMeta/para mix

Ring-Opening Reactions

Under strong acidic or basic conditions, the oxadiazole ring hydrolyzes to form hydrazide derivatives .

Conditions:

  • 6M NaOH, reflux, 6 hours → Hydrazide intermediate.

Functionalization via Thioether Linkage

The thioether bridge (-S-) can undergo alkylation or arylation.

Reaction Reagents Products Notes
Alkylation with methyl iodideCH₃I, K₂CO₃, DMFN-(2,3-Dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]acetamideEnhanced lipophilicity
Cross-coupling with aryl halidesPd(PPh₃)₄, Ar-X, CuIN-(2,3-Dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)aryl-sulfanyl]acetamideRequires Sonogashira conditions

Biological Activity Modulation

Derivatives of this compound exhibit enhanced antimicrobial and anticancer properties after structural modifications :

  • Antibacterial Activity: Sulfone derivatives show 2–4× higher activity against S. aureus (MIC = 8 µg/mL) .

  • Anticancer Potential: Nitro-substituted analogs inhibit EGFR kinase with IC₅₀ values <1 µM .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-(2,3-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and proliferation.
  • Case Studies :
    • A study demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer activity against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), showing growth inhibition percentages exceeding 70% at specific concentrations .
    • Another investigation focused on the synthesis of similar oxadiazole derivatives which indicated that modifications in the phenyl ring structure could enhance anticancer efficacy .

Anti-inflammatory Applications

In addition to its anticancer properties, this compound exhibits potential anti-inflammatory effects.

  • In Silico Studies : Molecular docking studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests its utility in treating inflammatory diseases .
  • Experimental Findings : Preliminary experimental data indicate that this compound can reduce pro-inflammatory cytokine levels in vitro, supporting its potential role in managing inflammatory conditions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of Oxadiazole Ring : The oxadiazole moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Final Coupling Reaction : The final product is obtained by coupling the oxadiazole derivative with acetamide under specific reaction conditions to ensure high yield and purity.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituents on the Aromatic Rings

  • This analog was synthesized with an indol-3-ylmethyl-substituted oxadiazole, enhancing π-π stacking interactions . N-(2/3/4-Methylphenyl) Derivatives (): Compounds 8e (2-methylphenyl), 8f (3-methylphenyl), and 8g (4-methylphenyl) demonstrate that methyl group positioning influences melting points (142–155°C) and spectral shifts in NMR (e.g., NH proton signals at δ 9.2–10.1 ppm) .
  • Heterocyclic Modifications :

    • Benzofuran-Oxadiazole Hybrids (): Compounds like 2a and 2b replace the phenyl group with benzofuran, enhancing antimicrobial activity due to increased lipophilicity and planar geometry .
    • Thiazol-Oxadiazole Hybrid (): Incorporation of a 4-(3,4-difluorophenyl)-thiazol moiety introduces fluorine atoms, improving metabolic stability and binding to hydrophobic enzyme pockets .

Modifications to the Acetamide Linker

  • Sulfamoylphenyl Substituent (): Replacing the dimethylphenyl group with a sulfamoylphenyl (e.g., N-[4-sulfamoylphenyl]-2-[(5-benzyl-oxadiazol-2-yl)sulfanyl]acetamide) increases polarity, likely enhancing solubility and sulfonamide-mediated bioactivity .

Physical and Spectroscopic Properties

Table 1: Comparative Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
N-(2,3-Dimethylphenyl)-2-[(5-phenyl-oxadiazol-2-yl)sulfanyl]acetamide* C₁₉H₁₉N₃O₂S 353.44 Not reported 2,3-Dimethylphenyl, phenyl-oxadiazole
N-(2,6-Dimethylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide C₂₁H₂₀N₄O₂S 392.47 Not reported Indol-3-ylmethyl, 2,6-dimethylphenyl
N-(4-Methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8g) C₂₁H₂₀N₄O₂S 392.47 142 Indol-3-ylmethyl, 4-methylphenyl
2-{[5-(Benzofuran-2-yl)-oxadiazol-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide (2a) C₁₈H₁₂ClN₃O₃S 385.82 Not reported Benzofuran, 3-chlorophenyl

*Hypothetical molecular formula based on structural analogs.

Table 2: Key Spectroscopic Features

Compound Class IR Stretching (cm⁻¹) ¹H-NMR Signals (δ, ppm) Reference
N-Arylacetamide-Oxadiazoles N–H (~3250), C=O (~1680), C–S (~680) –S–CH₂ (δ 4.5–4.6), aromatic protons (δ 6.8–8.1)
Indol-3-ylmethyl Derivatives C=N (~1600), C–O–C (~1250) Indole NH (δ 10.1), –CH₂– (δ 4.4–5.9)
Benzofuran-Oxadiazoles C–O (benzofuran, ~1220) Benzofuran protons (δ 6.5–7.8), –S–CH₂ (δ 4.5)

Antimicrobial Activity

  • Benzofuran-Oxadiazole Derivatives (): Compounds 2a and 2b showed potent antimicrobial activity, attributed to the benzofuran moiety’s ability to disrupt microbial cell membranes .
  • Indol-3-ylmethyl Derivatives (): Demonstrated moderate antifungal activity, likely due to indole’s interaction with fungal cytochrome P450 enzymes .

Antioxidant Potential

  • Benzoimidazol-Oxadiazole Hybrids (): Exhibited DPPH radical scavenging activity (IC₅₀ ~12–18 μM), comparable to ascorbic acid, via electron-donating substituents on the benzoimidazole ring .

Enzyme Inhibition

  • Thiazol-Oxadiazole Hybrid (): The difluorophenyl-thiazol group in ZINC2634560 may target laccase or tyrosine kinase pathways, though specific data are pending .

Biological Activity

N-(2,3-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound's molecular formula is C17H18N4OSC_{17}H_{18}N_4OS with a molecular weight of 342.42 g/mol. It features a dimethylphenyl moiety and an oxadiazole ring which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H18N4OS
Molecular Weight342.42 g/mol
IUPAC NameThis compound
SMILESCC(C)C1=CC=CC=C1N(C(=O)C)S(=O)N=C(N)C2=CC=CC=C2

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group in this compound is believed to enhance this activity by promoting interaction with bacterial enzymes.

Case Study: Antibacterial Efficacy
In a study assessing the antibacterial properties of various oxadiazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial potential .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Mechanism of Action:
The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, this compound has been shown to inhibit the activity of PI3K/Akt signaling pathway in human breast cancer cells.

Comparative Biological Activities

The following table summarizes the biological activities reported for this compound compared to other similar compounds:

CompoundAntibacterial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
N-(2,3-dimethylphenyl)-2-[...]-acetamide3215
Oxadiazole Derivative A1620
Oxadiazole Derivative B6425

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2,3-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via a multi-step route:

Oxadiazole ring formation : Cyclization of thiosemicarbazides using dehydrating agents (e.g., H2_2SO4_4) under reflux.

Sulfanyl linkage : Reaction of the oxadiazole thiol intermediate with chloroacetamide derivatives in basic media (e.g., K2_2CO3_3/DMF) at 80–100°C.

N-substitution : Coupling the acetamide moiety with 2,3-dimethylphenylamine via nucleophilic acyl substitution .

  • Optimization : Yields >70% are achieved by maintaining anhydrous conditions during cyclization and using equimolar ratios of reactants. Prolonged reaction times (>12 hours) for sulfanyl linkage formation reduce side products .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions. For example, the oxadiazole proton resonates at δ 8.2–8.5 ppm, while the methyl groups on the phenyl ring appear as singlets near δ 2.3 ppm .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 369.12) and fragmentation patterns .
  • Elemental Analysis : Validates purity (>95%) by matching calculated and observed C, H, N, and S percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Case Study : Discrepancies in 1^1H NMR signals for the sulfanyl-acetamide moiety (e.g., unexpected splitting or shifts) may arise from tautomerism or solvent effects.
  • Resolution :

Variable Temperature NMR : Conduct experiments at 25°C and 60°C to identify dynamic equilibria (e.g., thiol-thione tautomerism in oxadiazole derivatives) .

Density Functional Theory (DFT) : Compare experimental chemical shifts with computational predictions to assign ambiguous signals .

Q. What strategies are employed to optimize the compound’s bioactivity in enzyme inhibition assays?

  • Experimental Design :

  • Lipoxygenase (LOX) Inhibition : Screen derivatives at 10–100 µM concentrations using UV-Vis spectroscopy (λ = 234 nm) to monitor substrate (linoleic acid) oxidation. IC50_{50} values are calculated via nonlinear regression .
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl) on the phenyl ring of the oxadiazole to enhance LOX inhibition (IC50_{50} < 20 µM) .
    • Data Interpretation : Contradictory IC50_{50} values across studies may stem from assay variability (e.g., enzyme source, buffer pH). Standardize protocols using recombinant human LOX isoforms .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties and binding modes?

  • In Silico Approaches :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with LOX’s catalytic iron center. The oxadiazole sulfur and acetamide carbonyl groups show strong hydrogen bonding with His518_{518} and Asn554_{554} .
  • ADMET Prediction : SwissADME estimates moderate bioavailability (LogP ~3.2) and blood-brain barrier permeability, suggesting CNS activity potential .

Methodological Considerations

Q. How can researchers mitigate synthetic challenges, such as low yields in sulfanyl-acetamide coupling?

  • Troubleshooting :

  • Catalyst Use : Add catalytic KI (10 mol%) to enhance nucleophilicity of the oxadiazole thiol .
  • Solvent Screening : Replace DMF with acetonitrile to reduce side reactions (e.g., oxidation of thiol to disulfide) .

Q. What are the best practices for validating biological activity data across independent studies?

  • Reproducibility Framework :

Positive Controls : Include nordihydroguaiaretic acid (NDGA) in LOX assays to benchmark inhibition .

Triplicate Runs : Report mean ± SD for IC50_{50} values to assess statistical significance .

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